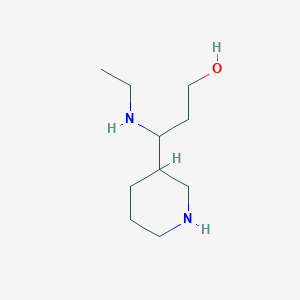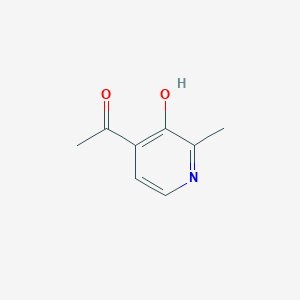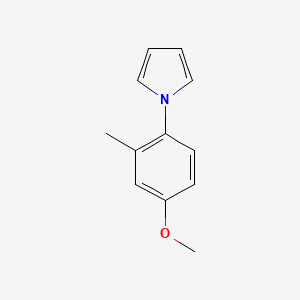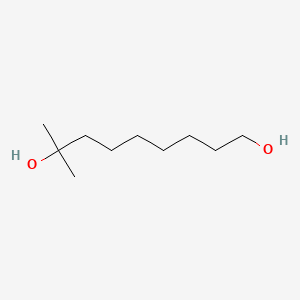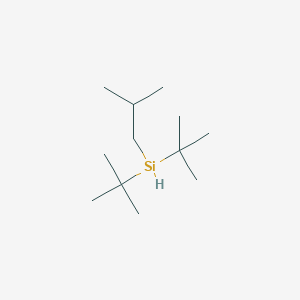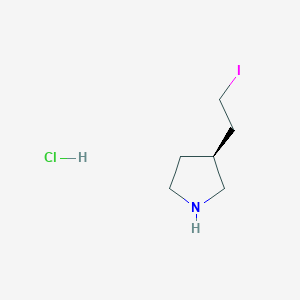![molecular formula C12H19BrClNO B13961136 1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)
1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core followed by functional group modifications. For instance, the synthesis may start with the preparation of the spirocyclic intermediate through a Prins/pinacol cascade reaction, which involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and biocatalytic processes to scale up the synthesis while maintaining selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antiviral compounds.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. For instance, it may interact with G protein-coupled receptors or other signaling pathways to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features.
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: A compound with a similar spirocyclic core but different functional groups.
Uniqueness
1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various pharmacologically active compounds and a useful tool in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H19BrClNO |
|---|---|
Molecular Weight |
308.64 g/mol |
IUPAC Name |
1-[8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl]-2-chloroethanone |
InChI |
InChI=1S/C12H19BrClNO/c13-7-10-1-3-12(4-2-10)5-6-15(9-12)11(16)8-14/h10H,1-9H2 |
InChI Key |
VPUKVTKZKJISNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CBr)CCN(C2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



